molecular formula C16H14F3NO3 B5799101 2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B5799101
M. Wt: 325.28 g/mol
InChI Key: SXXSLYOLKQGMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP is commonly used as a research chemical, and it has been studied for its potential therapeutic applications and its effects on the central nervous system.

Mechanism of Action

2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine and norepinephrine receptors. 2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide's effects on these receptors are thought to be responsible for its anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It has also been shown to increase the release of serotonin and dopamine in the brain, which may be responsible for its mood-altering effects.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. However, its effects on the central nervous system can be difficult to study, as they are highly variable and dependent on individual factors such as dose and route of administration.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for anxiety disorders and depression. Further studies are needed to determine its efficacy and safety in these applications. Additionally, research on 2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide's effects on other neurotransmitter systems, such as the GABAergic system, may provide further insights into its mechanism of action. Finally, studies on the long-term effects of 2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide use are needed to determine its safety and potential for addiction.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-methoxyphenol with 4-(trifluoromethyl)aniline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid to form 2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been widely studied for its potential therapeutic applications. It has been shown to have anxiogenic and hallucinogenic effects, and it has been investigated as a potential treatment for anxiety disorders and depression. 2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been studied for its effects on the central nervous system, and it has been shown to have a modulatory effect on serotonin receptors.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-13-6-8-14(9-7-13)23-10-15(21)20-12-4-2-11(3-5-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXSLYOLKQGMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

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